1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol
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Overview
Description
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom, two methyl groups, and a piperidin-4-ol moiety attached to the naphthyridine core
Preparation Methods
The synthesis of 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol typically involves multi-step synthetic routes. One common method includes the bromination of 5,7-dimethyl-1,8-naphthyridin-2-ol followed by the introduction of the piperidin-4-ol moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent steps may include cyclization and functional group transformations to achieve the final product .
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it a candidate for use in the development of novel materials and chemical sensors
Mechanism of Action
The mechanism of action of 1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the piperidin-4-ol moiety may play a role in its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine: This compound shares a similar naphthyridine core but lacks the piperidin-4-ol moiety, which may result in different chemical and biological properties.
5,7-Dimethyl-1,8-naphthyridin-2-ol:
1,6-Naphthyridin-2-amine: This compound has a different substitution pattern on the naphthyridine core, which may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(6-bromo-5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-9-12-3-4-13(19-7-5-11(20)6-8-19)18-15(12)17-10(2)14(9)16/h3-4,11,20H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRBVHXHMABAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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